molecular formula C14H10BrN3O4 B7729359 5-bromo-2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide CAS No. 303066-14-0

5-bromo-2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide

Cat. No.: B7729359
CAS No.: 303066-14-0
M. Wt: 364.15 g/mol
InChI Key: DLHOFHQHBJFIEU-LZYBPNLTSA-N
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Description

5-bromo-2-hydroxy-N’-(3-nitrobenzylidene)benzohydrazide is a chemical compound with the molecular formula C14H10BrN3O4 and a molecular weight of 364.158 g/mol . This compound is known for its unique structural features, which include a bromine atom, a hydroxyl group, and a nitrobenzylidene moiety. It is often used in various scientific research applications due to its interesting chemical properties.

Chemical Reactions Analysis

5-bromo-2-hydroxy-N’-(3-nitrobenzylidene)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-bromo-2-hydroxy-N’-(3-nitrobenzylidene)benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-hydroxy-N’-(3-nitrobenzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar compounds to 5-bromo-2-hydroxy-N’-(3-nitrobenzylidene)benzohydrazide include:

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical properties and applications

Properties

IUPAC Name

5-bromo-2-hydroxy-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O4/c15-10-4-5-13(19)12(7-10)14(20)17-16-8-9-2-1-3-11(6-9)18(21)22/h1-8,19H,(H,17,20)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHOFHQHBJFIEU-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303066-14-0
Record name 5-BROMO-2-HYDROXY-N'-(3-NITROBENZYLIDENE)BENZOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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